molecular formula C16H25N3O4S B2700337 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396811-50-9

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2700337
CAS No.: 1396811-50-9
M. Wt: 355.45
InChI Key: UNQOOWBTUNJNST-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a methylsulfonyl group and a phenoxyethyl group attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through nucleophilic substitution reactions, where the phenoxyethyl halide reacts with the piperidine intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the substituted piperidine with an isocyanate or carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxyethyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)carbamate
  • 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)thiourea

Uniqueness

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-24(21,22)19-10-7-14(8-11-19)13-18-16(20)17-9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQOOWBTUNJNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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